Iron(2+) azido(cyclopenta-2,4-dien-1-ylidene)methanolate cyclopenta-2,4-dien-1-ide (1/1/1)
Description
The compound seems to involve the cyclopenta-2,4-dien-1-yl group, which is a part of the cyclopentadienyl anion . This group is often involved in organometallic compounds, particularly those of transition metals .
Synthesis Analysis
Cyclopenta-2,4-dien-1-one, a related compound, is known to be very unstable and reacts with itself in a Diels-Alder reaction to give a more stable dimer . All attempts to synthesize cyclopenta-2,4-dien-1-one have failed and yielded only a dimerization product .Chemical Reactions Analysis
Cyclopenta-2,4-dien-1-one, a related compound, undergoes a Diels-Alder reaction to form a more stable dimer . The reaction involves the interconversion between the 2,4-dienyl isomer and the 1,4-dienyl isomer .Future Directions
properties
IUPAC Name |
azido(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O.C5H5.Fe/c7-9-8-6(10)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,10H;1-5H;/q;-1;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANNIYPCVFIOTD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.C1=CC(=C(N=[N+]=[N-])[O-])C=C1.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FeN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746839 | |
Record name | Iron(2+) azido(cyclopenta-2,4-dien-1-ylidene)methanolate cyclopenta-2,4-dien-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1273-85-4 | |
Record name | Iron(2+) azido(cyclopenta-2,4-dien-1-ylidene)methanolate cyclopenta-2,4-dien-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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